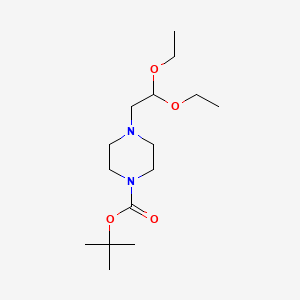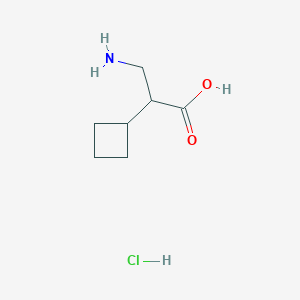
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate, min. 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is an organometallic iridium compound . It is a part of the Thermo Scientific Chemicals brand product portfolio . This compound is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Bis(acetonitrile)(η4‐1,5‐cyclooctadiene) Rhodium(I) Tetrafluoroborate can be prepared by the reaction of [RhCl(cod)]2 and AgBF4 in CH2Cl2 and CH3CN, followed by filtration, concentration of the reaction solution, and precipitation of the product using Et2O .Molecular Structure Analysis
The linear formula of Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate is [Ir(C8H12)(CH3CN)2]+ BF4- . The molecular weight of the compound is 469.311 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate are not mentioned in the search results, similar compounds like Bis(acetonitrile)(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate have been used as catalysts for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes .Physical And Chemical Properties Analysis
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate appears as a yellow powder . The exact mass is 470.113 g/mol . Information about its melting point, boiling point, density, and solubility in water is not available .Aplicaciones Científicas De Investigación
Catalyst in Organic Synthesis
This compound is often used as a catalyst in organic synthesis . It can facilitate various reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. Its unique properties make it suitable for a wide range of reactions, enhancing the efficiency and selectivity of the synthesis process .
Silylation of Aryl Iodides and Bromides
Bis(acetonitrile)(1,5-cyclooctadiene)iridium(I) tetrafluoroborate can be used as a catalyst for the rhodium(I)-catalyzed silylation of aryl iodides and bromides with tetraethoxysilanes to form aryl silanes . This reaction is important in the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .
Proteomics Research
This compound is used as a halogenated compound for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins, allowing researchers to study their behavior in more detail .
Intermediates in Pharmaceuticals
It is also used as intermediates in the synthesis of pharmaceuticals . The ability of this compound to facilitate various reactions makes it valuable in the production of a wide range of drugs .
Chemical Research
This compound is used in chemical research, particularly in the study of transition metal complexes . Its unique properties make it a valuable tool for researchers studying the behavior of these complexes .
Material Science
In material science, this compound can be used in the synthesis of materials for electronic devices . Its ability to facilitate the formation of aryl silanes makes it valuable in the production of these materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is often used as a catalyst in organic synthesis
Mode of Action
As a catalyst, it likely facilitates chemical reactions by lowering the activation energy or altering the mechanism of the reaction . .
Result of Action
As a catalyst, it likely facilitates chemical reactions without being consumed in the process . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MFCD28144566. For instance, the compound is sensitive to air and should be stored under argon gas . .
Propiedades
IUPAC Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2C2H3N.BF4.Ir/c1-2-4-6-8-7-5-3-1;2*1-2-3;2-1(3,4)5;/h1-2,7-8H,3-6H2;2*1H3;;/q;;;-1;/b2-1-,8-7-;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKOISRNESCABF-SUESZSCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1CC=CCCC=C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC#N.CC#N.C1/C=C\CC/C=C\C1.[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BF4IrN2- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetonitrile;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrafluoroborate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis{[µ-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II), 98%](/img/structure/B6309719.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B6309746.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)